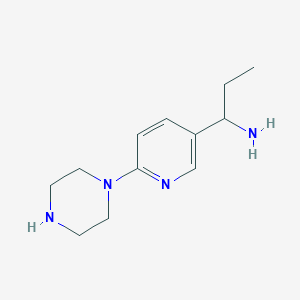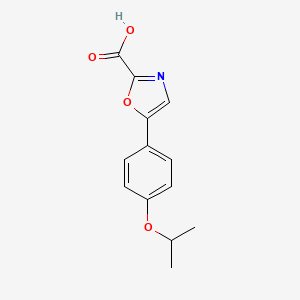
5-(4-Isopropoxyphenyl)oxazole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid typically involves the reaction of 4-isopropoxybenzaldehyde with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives such as:
- 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
- 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid
- 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
5-(4-propan-2-yloxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(2)17-10-5-3-9(4-6-10)11-7-14-12(18-11)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
VQFANRJUENRPRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





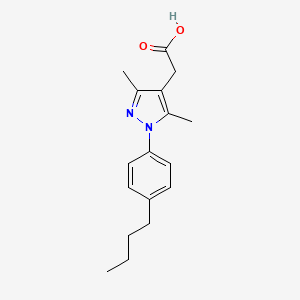

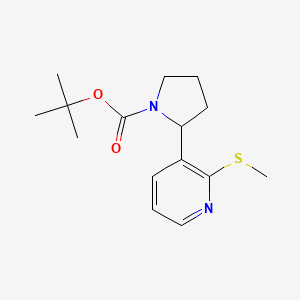
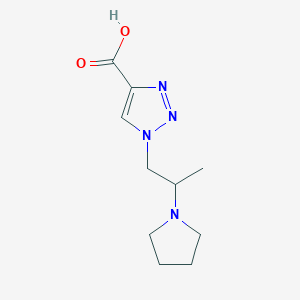
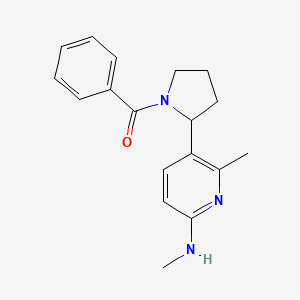


![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)
